1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Description
Significance of Fused Pyrazole (B372694) Heterocycles in Contemporary Medicinal Chemistry
Role as a Privileged Scaffold and Pharmacophore in Drug Discovery
The pyrazole nucleus is widely regarded as a "privileged scaffold" in drug discovery. nih.govcumbria.ac.ukresearchgate.net This term refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a foundation for the development of various therapeutic agents. medwinpublishers.com The pyrazole ring's ability to form various weak interactions and engage in π-stacking allows it to interact readily with a variety of enzymes and receptors in biological systems. mdpi.com
As a crucial pharmacophore—the essential molecular features responsible for a drug's pharmacological activity—the pyrazole ring is a vital component in drug design. numberanalytics.comresearchgate.net Its presence is noted in numerous FDA-approved drugs across diverse therapeutic categories. mdpi.comresearchgate.net Examples include the anti-inflammatory drug celecoxib, the anti-obesity drug rimonabant, and sildenafil (B151) for erectile dysfunction. mdpi.commdpi.comtandfonline.com The success of such drugs has highlighted the importance of this heterocyclic system in medicinal chemistry and has spurred further research into pyrazole-containing compounds. nih.govhilarispublisher.com
Structural Overview of the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (B1311399) Core
The compound this compound is built upon a specific bicyclic scaffold. Research has focused on derivatives of this core structure for various therapeutic applications, most notably as kinase inhibitors for anticancer treatments. nih.govnih.govacs.org For instance, series of 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles have been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), while other derivatives have been identified as powerful inhibitors of Aurora kinases. nih.govnih.gov
The "tetrahydro" prefix in its name indicates that the pyrrole (B145914) portion of the fused ring system is saturated, containing four additional hydrogen atoms compared to its aromatic counterpart. This structural feature is crucial for the three-dimensional shape of the molecule, which in turn influences its binding affinity to biological targets.
Classification as a Fused Bicyclic Ring System Incorporating Pyrrole and Pyrazole Moieties
From a structural standpoint, this compound is classified as a fused bicyclic heterocyclic system. researchgate.net This classification arises because its core is composed of two rings, a pyrrole ring and a pyrazole ring, that share a bond. The nomenclature "pyrrolo[3,4-c]pyrazole" specifies the nature of this fusion: a pyrrole ring is fused to the 'c' face of a pyrazole ring, with the fusion involving positions 3 and 4 of the pyrrole ring. Such fused heterocyclic systems are a significant class of compounds in medicinal chemistry due to their rigid structures and diverse biological activities. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRWHBCQJCUBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4,5,6 Tetrahydropyrrolo 3,4 C Pyrazole and Its Derivatives
Classical and Early Synthetic Approaches
Early strategies for constructing the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) ring system relied on established heterocyclic chemistry principles. These methods often involved multi-step sequences, focusing on the formation of either the pyrazole (B372694) or the pyrrolidine (B122466) ring first, followed by annulation to complete the bicyclic structure.
Cycloaddition Reactions of Diazo Species with Activated Maleimide (B117702) Derivatives
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a cornerstone of five-membered heterocycle synthesis. nih.gov The reaction of diazo compounds, as carbene precursors or 1,3-dipoles, with alkenes or alkynes is a well-established and robust method for generating pyrazoles and their partially saturated pyrazoline counterparts. nih.govrsc.org
In the context of the tetrahydropyrrolo[3,4-c]pyrazole core, this strategy involves the reaction of a diazo species with a derivative of maleimide, an activated alkene. The diazo compound acts as the three-atom component (containing two adjacent nitrogen atoms and one carbon) that reacts with the two-carbon π-system of the maleimide. This cycloaddition directly forms the pyrazoline ring fused to the pyrrolidinedione structure. Subsequent reduction of the pyrazoline and/or the dione (B5365651) functionality would yield the desired this compound scaffold. The reaction can be carried out under thermal conditions or, more recently, using visible-light-mediated protocols which can offer milder reaction conditions and improved selectivity. nih.govnih.govresearchgate.net
Intramolecular Cycloaddition via Oxidation of Hydrazones with Pendant Alkenes
Intramolecular reactions provide an efficient pathway to cyclic and bicyclic systems by tethering the reacting partners. One classical approach to pyrazole synthesis involves the cyclization of hydrazones. beilstein-journals.org For the tetrahydropyrrolo[3,4-c]pyrazole system, this can be envisioned through an intramolecular cycloaddition initiated by the oxidation of a hydrazone bearing a pendant alkene.
In this hypothetical sequence, a suitably functionalized pyrrolidine derivative would be condensed with hydrazine (B178648) to form a hydrazone. This hydrazone intermediate is designed to have an appropriately positioned alkene group. Oxidation of the hydrazone moiety in situ generates a reactive nitrilimine or diazo-like intermediate. This intermediate can then undergo a [3+2] intramolecular cycloaddition with the tethered alkene, thereby constructing the fused pyrazole ring and completing the bicyclic framework. This approach leverages the versatility of hydrazones in heterocyclic synthesis, which can be transformed under various conditions, including electrooxidative methods, to initiate cyclization. researchgate.net
Domino Aza-Michael Reactions for Heterocycle Construction
Domino, or cascade, reactions are highly efficient processes in which multiple bond-forming events occur in a single operation without isolating intermediates. The aza-Michael reaction, the addition of a nitrogen nucleophile to an activated alkene, is a powerful tool for constructing nitrogen-containing rings.
A plausible domino strategy for the this compound core could begin with a pre-formed 3-aminopyrazole (B16455) derivative. The reaction of this aminopyrazole with a suitable Michael acceptor, such as a derivative of maleic acid or an acrylate (B77674), would initiate the sequence. The first step would be an intermolecular aza-Michael addition of the exocyclic amino group to the activated alkene. This would be followed by a second, intramolecular cyclization step, such as an amidation or another Michael addition, to close the pyrrolidine ring. Such sequences, which combine Michael additions with subsequent cyclizations, are known to be effective for building complex heterocyclic systems. nuph.edu.ua
Modern Cascade Reactions for this compound Ring Systems
Contemporary synthetic efforts have focused on developing more direct and stereoselective methods to access complex molecular architectures. Cascade reactions, which generate complexity in a single step from simple starting materials, are at the forefront of this research.
Stereo-selective Cascade Reactions between Allylic Azides and Acrylates
A significant modern advancement is a stereoselective cascade reaction that directly combines allylic azides with acrylates to construct the this compound ring system. nih.govnih.gov This reaction is remarkable for its efficiency and ability to rapidly build molecular complexity. researchgate.netacs.org The process generates up to four contiguous stereocenters, two of which can be challenging nitrogen-bearing tetrasubstituted carbon atoms. nih.gov
The proposed mechanism begins with the allylic azide (B81097) reacting at the alkene in a [3+2] cycloaddition with the acrylate. This is followed by a series of rearrangements and a final intramolecular cyclization that synergistically utilizes both the azide and alkene functionalities of the starting material. nih.gov This cascade provides a modular and direct route to functionally dense bicyclic amine building blocks from relatively simple precursors. nih.gov
A key feature of this reaction is the high degree of stereochemical control. For example, the reaction between an azide containing a single stereocenter can produce a final product with four contiguous stereocenters as a single diastereomer. nih.gov The relative and absolute stereochemistry of the products has been confirmed through X-ray crystallography. nih.gov
Optimization of Cascade Reaction Conditions and Scope
The cascade reaction between cinnamyl azides and Michael acceptors has been optimized and its scope explored extensively. nih.govnih.gov The reaction demonstrates broad applicability with over 30 examples reported, achieving an average isolated yield of 71% (with yields ranging from 40% to 94%). nih.govresearchgate.net The process is also scalable, having been successfully performed using over a gram of starting material. nih.govacs.org
Optimization studies revealed that the choice of solvent and temperature is critical for achieving high yields and stereoselectivity. The reaction conditions are generally mild, making the protocol tolerant of various functional groups on both the allylic azide and the acrylate coupling partner. nih.gov The scope of the reaction has been demonstrated with a variety of substituted cinnamyl azides and different acrylate esters, showcasing the modularity of the cascade. nih.gov
The following table summarizes a selection of substrates and their corresponding product yields, illustrating the scope of this modern cascade reaction. nih.gov
| Entry | Azide | Acrylate | Yield (%) |
| 1 | Cinnamyl azide | Methyl acrylate | 78 |
| 2 | Cinnamyl azide | Ethyl acrylate | 80 |
| 3 | Cinnamyl azide | tert-Butyl acrylate | 82 |
| 4 | 4-Chlorocinnamyl azide | Methyl acrylate | 75 |
| 5 | 4-Methylcinnamyl azide | Methyl acrylate | 85 |
| 6 | 2-Naphthyl derivative azide | Methyl acrylate | 68 |
| 7 | Thienyl derivative azide | Methyl acrylate | 71 |
This powerful cascade cyclization allows for rapid access to diverse and functionally dense tetrahydro-pyrrolo-pyrazole heterocycles, which can be further derivatized for various applications. nih.gov
Formation of Functionally Dense Heterocycles with Multiple Stereocenters
The stereocontrolled synthesis of complex heterocyclic systems like tetrahydropyrrolo[3,4-c]pyrazoles is crucial for investigating their biological activities, as stereochemistry often dictates molecular recognition and function. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of such scaffolds.
One notable strategy involves the organocatalyzed formal [3+3] annulation to construct the related tetrahydropyrano[2,3-c]pyrazole scaffold. In this approach, pyrazolin-5-ones react with nitroallylic acetates in the presence of a bifunctional squaramide catalyst. This reaction proceeds in a highly stereocontrolled manner, yielding densely substituted products with two adjacent stereogenic centers. acs.org Although applied to a pyran-fused pyrazole, this methodology highlights a viable strategy for creating stereochemically rich fused pyrazole systems. Key to this success is the binucleophilic nature of pyrazolin-5-one, which can react through different tautomeric forms, enabling its function as a versatile 1,3-dinucleophile. acs.org
The resulting multifunctional tetrahydropyrano[2,3-c]pyrazoles can be further transformed into other biologically important fused heterocycles, such as dihydroisoquinolines, without significant loss of diastereo- or enantioselectivity. acs.org This demonstrates the potential for creating diverse and complex molecular architectures from a common, stereochemically defined precursor, a principle that is applicable to the synthesis of chiral this compound derivatives.
Multi-Step Synthesis Pathways and Derivatization Strategies
Multi-step syntheses provide versatile and adaptable routes to the this compound core and its derivatives, allowing for systematic structural modifications to explore structure-activity relationships (SAR).
Route Involving Pyrrolidinol Oxidation and Subsequent Cyclocondensation with Hydrazine
A regioselective approach for synthesizing 2,4,5,7-tetrahydropyrrolo[3,4-c]pyrazoles involves the annulation of a saturated heterocyclic amine ring onto a pre-functionalized pyrazole core. researchgate.net This multi-step sequence begins with a suitably substituted pyrazole precursor. A key transformation in one such pathway involves the reduction of a carbonyl group to an alcohol, which is then treated with hydrazine hydrate (B1144303) to form a hydrazone or a related intermediate. The final bicyclic structure is achieved through mesylation and a simultaneous intramolecular cyclization, which forms the pyrrolo ring fused to the pyrazole. researchgate.net This method allows for the controlled construction of the fused ring system in a stepwise manner, affording the target bicyclic compounds over several steps. researchgate.net
Preparation of 4-oxo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives from Acetyl Tetramic Acids
The condensation of acetyl tetramic acids with hydrazines provides a direct route to 4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. This reaction proceeds via the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization to yield the fused bicyclic system. This method is a specific application of the broader principle of pyrazole synthesis from 1,3-dicarbonyl or equivalent compounds and hydrazine derivatives. nih.gov The reactivity of the acetyl side chain's carbonyl group towards hydrazines is a key step in this transformation, leading to the formation of the pyrazole ring fused to the pyrrolidinone core.
Access to Polyfunctionalized Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones from Diethyl Acetylenedicarboxylate (B1228247) and Arylhydrazines
A versatile, multi-step synthesis allows for the creation of highly functionalized pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. nih.gov The sequence begins with the condensation of a substituted phenylhydrazine (B124118) with diethyl acetylenedicarboxylate, which yields 5-hydroxypyrazols. nih.gov These intermediates are then subjected to a Vilsmeier-Haack type reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to produce 4-formyl-5-chloropyrazoles. nih.gov
Subsequent oxidation of the formyl group affords the corresponding carboxylic acid. nih.gov The pyrrolodione ring is then constructed through a series of steps: amide bond formation with an amine, saponification of the ester, and finally, cyclization using a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form the maleimide moiety of the bicyclic system. nih.gov This pathway provides access to key intermediates bearing functional groups at multiple positions, which can be further modified. For instance, the chlorine atom can be displaced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, to introduce a wide range of substituents and build molecular diversity. nih.govmdpi.com
Synthesis of 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives
Derivatives of 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole represent an important class of compounds, particularly investigated as kinase inhibitors. nih.gov Their synthesis is often accomplished using solution-phase protocols designed for rapid parallel expansion to create libraries of analogues for biological screening. nih.gov These compounds, including 1-acyl derivatives, have been developed as inhibitors for targets such as Aurora kinases and cyclin-dependent kinase 2 (CDK2), with some demonstrating nanomolar activity in biochemical assays and effective inhibition of tumor cell proliferation. nih.gov The synthetic strategies allow for systematic modification of various parts of the molecule to optimize potency and selectivity.
Strategies for Sigma-1 Receptor Ligand Synthesis based on the this compound Scaffold
The this compound scaffold has been successfully employed in the design of ligands for the sigma-1 receptor (S1R), a protein implicated in various neurological disorders. researchgate.net Synthetic strategies focus on producing derivatives from commercially available precursors to optimize affinity for S1R and selectivity over the sigma-2 receptor (S2R). researchgate.net
In a representative synthesis, modifications on the pyrrolidine nitrogen have been shown to be critical for enhancing receptor interaction. It is believed that the protonated nitrogen at this position interacts with a key amino acid residue (Glu172) within the S1R binding site. researchgate.net Structure-activity relationship studies have led to the identification of potent and selective ligands. For example, compound AD417, which features a benzyl (B1604629) group and an amide substituent, displays a notable S1R affinity (Ki = 75 nM) with 6-fold selectivity over S2R. researchgate.net A key aspect of this research is also addressing potential off-target effects, such as inhibition of the hERG potassium ion channel, a common issue in drug development. Compound AD417 showed a significantly safer cardiotoxicity profile compared to reference compounds, highlighting the potential of this scaffold for developing safer S1R-targeted therapeutics. researchgate.net
Below is a data table summarizing the synthetic strategies for this compound and its derivatives.
| Section | Title | Starting Materials | Key Intermediates/Reactions | Resulting Scaffold/Derivatives |
| 2.2.3 | Formation of Functionally Dense Heterocycles | Pyrazolin-5-ones, Nitroallylic acetates | Organocatalyzed [3+3] annulation | Densely substituted heterocycles with multiple stereocenters |
| 2.3.1 | Pyrrolidinol Oxidation and Cyclocondensation | Functionalized pyrazoles | Reduction, Hydrazine treatment, Mesylation, Intramolecular cyclization | 2,4,5,7-Tetrahydropyrrolo[3,4-c]pyrazoles |
| 2.3.2 | From Acetyl Tetramic Acids | Acetyl tetramic acids, Hydrazines | Hydrazone formation, Intramolecular cyclization | 4-Oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles |
| 2.3.3 | From Diethyl Acetylenedicarboxylate | Diethyl acetylenedicarboxylate, Arylhydrazines | 5-Hydroxypyrazols, 4-Formyl-5-chloropyrazoles, Amide coupling, Cyclization | Polyfunctionalized Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones |
| 2.3.4 | Synthesis of 1-Acyl-3-amino Derivatives | N/A | Solution-phase parallel synthesis | 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles |
| 2.3.5 | Sigma-1 Receptor Ligand Synthesis | Commercially available precursors | Derivatization of pyrrolidine nitrogen | This compound-based S1R ligands |
Design and Synthesis for Aurora-A Kinase Inhibitorsnih.gov
The strategic design and synthesis of this compound derivatives have been a focal point in the development of potent inhibitors targeting Aurora-A kinase, a key regulator of mitotic progression that is often overexpressed in various human cancers. Researchers have explored this chemical scaffold due to its potential to establish critical interactions within the ATP-binding pocket of the kinase.
One notable approach centered on the optimization of a series of 5-phenylacetyl this compound derivatives. acs.orgnih.gov This research led to the identification of compounds with significant inhibitory activity against Aurora kinases. The synthesis of the core bicyclic scaffold was a critical step in these investigations.
The general synthetic route commenced with the protection of a commercially available ethyl 3-amino-1H-pyrazole-4-carboxylate. This was followed by a multi-step sequence involving N-alkylation, cyclization, and subsequent functionalization to yield the desired tetrahydropyrrolo[3,4-c]pyrazole core. Further modifications, typically at the N-5 position of the pyrrole (B145914) ring, were then carried out to explore the structure-activity relationship (SAR) and enhance the inhibitory potency against Aurora-A kinase.
A key study detailed the synthesis of a series of 3-aminopyrazole compounds, including 24 distinct 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles. researchgate.net The objective of this research was to evaluate their anti-proliferative activities against various tumor cell lines, with the underlying mechanism presumed to be the inhibition of Aurora-A kinase. researchgate.net The synthetic pathway allowed for the introduction of diverse substituents, enabling a systematic investigation of their impact on biological activity.
The optimization efforts in another study led to the discovery of a particularly potent inhibitor, designated as compound 9d in the original research. acs.org This compound demonstrated not only high potency against Aurora kinases but also showed promising activity against other kinase targets relevant to cancer therapy. acs.orgnih.gov The development of this compound underscored the therapeutic potential of the this compound scaffold. Molecular docking experiments have been employed to understand the binding mode of these inhibitors, revealing that they can establish key interactions with residues such as Ala213 in the active site of Aurora-A kinase.
Detailed below are the key characteristics of a selected potent compound from this class of inhibitors.
| Compound ID | Core Scaffold | Key Substituents | Target Kinase | Noted Activity |
|---|---|---|---|---|
| Compound 9d | This compound | 5-phenylacetyl | Aurora Kinases | Potent inhibitor with low nanomolar potency acs.org |
The successful synthesis and optimization of these derivatives have provided a valuable framework for the development of novel anti-cancer agents targeting Aurora kinases. The versatility of the synthetic routes allows for extensive exploration of the chemical space around the this compound core, paving the way for the discovery of next-generation kinase inhibitors.
Chemical Reactivity and Functionalization Strategies of 1,4,5,6 Tetrahydropyrrolo 3,4 C Pyrazole
General Reactivity Patterns Influenced by Nitrogen Heteroatoms
The reactivity of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) ring system is fundamentally governed by the electronic characteristics of its constituent pyrazole (B372694) and pyrrolidine (B122466) rings. The pyrazole moiety, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, exhibits a nuanced electronic nature. It possesses a "pyrrole-like" nitrogen (N1) which is more electron-rich and an acidic proton donor, and a "pyridine-like" nitrogen (N2) which is more electron-deficient and basic. rsc.org This duality allows the pyrazole ring to act as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions. rsc.org
The electron density distribution within the pyrazole ring renders the C4 position most susceptible to electrophilic substitution, while the C3 and C5 positions are more prone to nucleophilic attack. researchgate.net However, the fusion of the pyrrolidine ring at the C3 and C4 positions of the pyrazole core in the this compound system alters this reactivity profile. The primary sites for reactivity and functionalization shift to the nitrogen atoms and the available carbon positions on the pyrazole ring, namely C3 and C6 in derivatives like pyrrolo[3,4-c]pyrazole-4,6-diones.
Directed Functionalization Approaches for Molecular Diversity
To explore the chemical space around the this compound core, various directed functionalization strategies have been developed. Palladium-catalyzed cross-coupling reactions have proven to be particularly effective in this regard.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been successfully applied to the functionalization of pyrrolo[3,4-c]pyrazole derivatives. researchgate.netosi.lv Specifically, the Suzuki-Miyaura and Buchwald-Hartwig reactions have been employed to introduce a variety of substituents onto the core structure, thereby generating molecular diversity. researchgate.netmdpi.comnih.gov
The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron compound and an organic halide, has been used to functionalize the C6 position of 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. researchgate.net Similarly, the Buchwald-Hartwig amination, a method for forming C-N bonds from an aryl halide and an amine, has also been successfully applied at the same position. researchgate.netmdpi.com These reactions provide a novel and efficient pathway to 1,6-disubstituted pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. researchgate.net
The efficiency of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. For instance, in a study on the Suzuki-Miyaura coupling of a 3-chloro-substituted pyrrolo[3,4-c]pyrazole-4,6-dione, the use of Pd(PPh₃)₄ as the palladium source was found to be more effective than Pd(OAc)₂ with a Xantphos ligand. researchgate.net The reaction yield was further optimized by adjusting the temperature and reaction time. researchgate.net
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for 3-Chloropyrrolo[3,4-c]pyrazole-4,6-dione Data sourced from a study on the functionalization of pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. researchgate.net
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | 1,4-Dioxane | 130 (µW) | 1.5 | 45 |
| 2 | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane | 130 (µW) | 1.5 | 65 |
| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane | 150 (µW) | 2.5 | 85 |
| 4 | Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-Dioxane | 150 (µW) | 2.5 | 78 |
| 5 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 150 (µW) | 2.5 | <10 |
A key strategy for generating diverse libraries of compounds based on the pyrrolo[3,4-c]pyrazole scaffold is the selective functionalization at different positions of the heterocyclic core. In the case of pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones, the C3 and C6 positions have been identified as key sites for introducing a wide range of functional groups. mdpi.com
The synthesis of polyfunctionalized pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones often begins with the construction of a substituted pyrazole ring, followed by the annulation of the maleimide (B117702) moiety. researchgate.netmdpi.com This approach allows for the introduction of a substituent at the C3 position via a chlorine displacement reaction, such as a Suzuki-Miyaura cross-coupling. researchgate.netmdpi.com
For example, starting from diethyl acetylenedicarboxylate (B1228247) and arylhydrazines, key 5-hydroxypyrazole intermediates can be synthesized. mdpi.com These can then be converted to 5-chloro-4-formylpyrazoles, which, after a series of transformations including amide bond formation and cyclization, yield 2-aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. researchgate.netmdpi.com The chlorine atom at the C3 position can then be displaced using palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl groups. researchgate.net
Simultaneously, the C6 position can be functionalized, often through reactions involving a 6-chloro derivative of the pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione. researchgate.net This dual functionalization at both the C3 and C6 positions is a powerful method for expanding the molecular diversity of this class of compounds. researchgate.netmdpi.com
Table 2: Examples of C-3 Functionalization via Suzuki-Miyaura Coupling Based on research into the modulation of substituted pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. researchgate.net
| Starting Material (C-3 Chloro) | Boronic Acid | Product (C-3 Aryl) | Yield (%) |
| 2-(4-methoxyphenyl)-3-chloro... | Phenylboronic acid | 2-(4-methoxyphenyl)-3-phenyl... | 85 |
| 2-(4-methoxyphenyl)-3-chloro... | 4-Fluorophenylboronic acid | 2-(4-methoxyphenyl)-3-(4-fluorophenyl)... | 75 |
| 2-(4-methoxyphenyl)-3-chloro... | 3-Thienylboronic acid | 2-(4-methoxyphenyl)-3-(3-thienyl)... | 68 |
Alkylation Reactions of the Tetrahydropyrrolo[3,4-c]pyrazole System
Alkylation of the this compound system is a common strategy for introducing substituents, particularly at the nitrogen atoms. The pyrazole ring contains an acidic N-H proton that can be removed by a base, and the resulting anion can react with an alkylating agent. The regioselectivity of N-alkylation in unsymmetrical pyrazoles is often influenced by steric factors, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom.
In the context of this compound derivatives, acylation, a specific type of alkylation, has been employed to introduce acyl groups at the N1 position of the pyrazole ring. This has been a key step in the synthesis of novel 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives with potential anticancer activity.
Furthermore, the pyrrolidine nitrogen (N5) is also a site for potential alkylation. The reactivity of this nitrogen can be modulated by the substituents on the ring system. For instance, the presence of an ester or amide substituent on the pyrrolidine nitrogen can significantly lower its basicity.
Tautomerism Investigations in Pyrrolo[3,4-c]pyrazoles
Tautomerism is a significant feature of pyrazole chemistry, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring, a phenomenon known as annular prototropic tautomerism. researchgate.net This results in two different tautomeric forms for asymmetrically substituted pyrazoles. The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, and the physical state (solid or solution).
Theoretical studies, such as those using Density Functional Theory (DFT), have shown that electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups often stabilize the tautomer with the substituent at the C5 position. rsc.org Experimental techniques like NMR spectroscopy are invaluable for determining the tautomeric equilibrium constants in solution. rsc.org
In the solid state, the preferred tautomer can be influenced by intermolecular interactions, such as hydrogen bonding. X-ray crystallography has been used to determine the specific tautomeric forms present in the crystal lattice of various pyrazole derivatives. researchgate.netosi.lv
For the this compound system, the fusion of the pyrrolidine ring to the pyrazole core introduces a significant structural constraint that can influence the tautomeric equilibrium. While specific studies on the tautomerism of this particular fused system are not extensively detailed in the provided search results, the general principles of pyrazole tautomerism would apply. The electronic and steric effects of the fused pyrrolidine ring and any substituents on it would play a crucial role in determining the predominant tautomeric form.
Structure Activity Relationship Sar Studies of 1,4,5,6 Tetrahydropyrrolo 3,4 C Pyrazole Derivatives
Conformational Restriction and Pharmacophore Mapping in Lead Optimization
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) core is a conformationally restricted scaffold that serves as an effective platform for designing targeted inhibitors. acs.org This rigidity is advantageous in lead optimization as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The fixed spatial arrangement of substituents allows for a more precise mapping of their interactions within a receptor or enzyme active site.
Pharmacophore mapping, a critical tool in lead optimization, benefits greatly from such rigid scaffolds. pjps.pk By analyzing a series of active this compound derivatives, computational models can be generated to identify the essential chemical features required for biological activity. These models typically define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For instance, pharmacophore studies on related pyrazole (B372694) derivatives have successfully developed three-point models (featuring two hydrophobic groups and one hydrogen bond acceptor) that yield statistically significant 3D-QSAR models for predicting antiproliferative activity. pjps.pknih.gov
In the context of kinase inhibition, the crystal structure of derivatives bound to their target provides invaluable data for refining these models. For example, the X-ray crystal structure of a this compound derivative complexed with Aurora-A kinase revealed a specific binding mode within the ATP pocket. acs.org This structural information confirms the scaffold's utility in orienting substituents to interact with key residues, such as Leu 263, thereby guiding further optimization efforts. acs.org The scaffold itself effectively positions the substituents to match the pharmacophoric requirements of the kinase's active site.
Impact of Substituent Effects on Biological Interactions
Influence of Halogenation (e.g., Fluorine Atoms) on Binding Affinity and Lipophilicity
Halogenation is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. In heterocyclic compounds like pyrazole derivatives, the introduction of halogen atoms can significantly impact biological interactions. Studies on related pyrazoline structures have shown that halogen substitutions on appended phenyl rings can lead to potent and selective inhibition of enzymes like monoamine oxidase B (MAO-B). mdpi.com
The nature of the halogen plays a crucial role. Research has demonstrated a clear trend in inhibitory potency against MAO-B, with fluorine-substituted compounds exhibiting the highest activity, followed by chlorine and bromine. mdpi.com This suggests that the high electronegativity and small size of fluorine can lead to favorable interactions, such as forming strong hydrogen bonds or orthogonal multipolar interactions with the protein backbone.
Furthermore, halogenation generally increases lipophilicity, which can enhance membrane permeability and cell penetration, a critical factor for reaching intracellular targets. mdpi.com The strategic placement of fluorine atoms can therefore be a key optimization step for improving both the potency and the pharmacokinetic profile of this compound derivatives.
Table 1: Effect of Halogen Substitution on MAO-B Inhibition for Pyrazoline Analogs Data adapted from studies on halogenated pyrazolines to illustrate a general principle. mdpi.com
| Compound Analogue | Substitution at para-position of Phenyl Ring | MAO-B IC₅₀ (µM) | Order of Potency |
|---|---|---|---|
| EH7 | -F | 0.063 | 1 |
| EH6 | -Cl | >0.558 | 2 |
| EH8 | -Br | >4.31 | 3 |
| EH1 | -H (Unsubstituted) | >10.0 | 4 |
Role of Pyrrolidine (B122466) Nitrogen Modifications in Receptor Binding Enhancement
The pyrrolidine nitrogen atom of the this compound scaffold is a key modification point for enhancing receptor interactions. This nitrogen is often protonated under physiological conditions, allowing it to form a crucial ionic bond with acidic amino acid residues in a binding pocket. nih.gov
In the development of sigma-1 receptor (S1R) ligands based on this scaffold, modifications at this position were found to be critical for improving binding affinity. nih.govresearchgate.net For example, the introduction of a benzyl (B1604629) group on the pyrrolidine nitrogen in a series of amide-substituted derivatives led to a compound with a notable S1R affinity (Ki = 75 nM). nih.govresearchgate.net This enhancement is attributed to the protonated nitrogen's interaction with a key glutamate (B1630785) residue (Glu172) within the S1R binding site. nih.gov Conversely, replacing the benzyl group with smaller alkyl or different aromatic moieties resulted in a significant loss of affinity, highlighting the specific steric and electronic requirements for optimal receptor engagement. researchgate.net These findings underscore that the pyrrolidine nitrogen and its substituents play a direct and vital role in the molecular recognition process. nih.gov
Table 2: Influence of Pyrrolidine Nitrogen (N-5) Substitution on Sigma-1 Receptor Affinity Data derived from studies on this compound-based S1R ligands. nih.govresearchgate.net
| Compound | N-5 Substituent | S1R Kᵢ (nM) |
|---|---|---|
| 19 (AD417) | Benzyl | 75 |
| 17a | Methyl | >10000 |
| 17b | Ethyl | >10000 |
| 17d | Phenylethyl | 1130 |
Basicity Modulation of the Pyrrolidine Nitrogen by the Fused Pyrazole Ring and Substituents
The basicity of the pyrrolidine nitrogen is a critical parameter that governs its ability to form key ionic interactions with biological targets. nih.gov This basicity is significantly influenced by the electronic properties of the fused pyrazole ring. The pyrazole ring system is electron-deficient, and its fusion to the pyrrolidine ring acts to withdraw electron density from the aliphatic nitrogen, thereby reducing its basicity (pKa) compared to a simple, unsubstituted pyrrolidine.
This modulation is fundamental to the scaffold's function. While a certain level of basicity is required for the nitrogen to be protonated and interact with acidic residues like glutamate, excessive basicity can lead to off-target effects and poor pharmacokinetic properties. nih.gov The fused pyrazole ring tempers the nitrogen's basicity, bringing it into a range that is often optimal for specific receptor binding. Furthermore, substituents placed on either the pyrazole or pyrrolidine rings can fine-tune this property. Electron-donating groups would increase the basicity, while additional electron-withdrawing groups would decrease it further. This ability to precisely modulate the pKa of the key interacting nitrogen atom through the fused ring system and its substituents is a sophisticated SAR tool for optimizing ligand-receptor interactions.
Insights from Kinase Inhibitor Design
Optimization Strategies for Aurora Kinase Inhibition within this compound Series
The this compound scaffold has proven to be a highly effective core for the development of potent Aurora kinase inhibitors. nih.govacs.orgnih.gov A systematic optimization of a series of 5-acyl derivatives led to the identification of compounds with low nanomolar potency and favorable antitumor profiles. acs.orgnih.gov
The initial lead optimization focused on the acyl group at the N-5 position of the pyrrolidine ring. Starting with a 5-phenylacetyl group, medicinal chemists explored various substituents on the phenyl ring. The crystal structure of an early inhibitor bound to Aurora-A revealed that the 5-amido-thiophene substituent was directed away from the glycine-rich loop and packed around the Leu 263 residue. acs.org This insight guided the optimization strategy, focusing on modifications that could enhance this interaction.
Table 3: Optimization of this compound Derivatives as Aurora Kinase Inhibitors Data derived from optimization studies of the scaffold against Aurora kinases. acs.orgnih.gov
| Compound | N-5 Substituent (R) | Aurora-A IC₅₀ (nM) | Aurora-B IC₅₀ (nM) |
|---|---|---|---|
| 3 | 5-Amido-thiophene derivative | 130 | N/A |
| 9a | Phenylacetyl | 21 | 51 |
| 9b | (4-chlorophenyl)acetyl | 13 | 21 |
| 9d | (4-(tert-butyl)phenyl)acetyl | 5 | 12 |
Targeting the Adenosine (B11128) Triphosphate (ATP) Binding Site of Protein Kinases
Research into the structure-activity relationships (SAR) of this compound derivatives has identified this scaffold as a promising core for the development of potent inhibitors of protein kinases by targeting their highly conserved adenosine triphosphate (ATP) binding site. Optimization of substituents on this core structure has led to the discovery of compounds with significant inhibitory activity against key kinases involved in cell cycle progression and proliferation, such as Aurora kinases.
A notable series of 5-phenylacetyl this compound derivatives has been systematically modified to explore the SAR and enhance their potency and selectivity for Aurora kinases. nih.govacs.org These studies have culminated in the identification of compounds with low nanomolar potency.
One key compound, designated as 9d in a significant study, emerged from these optimization efforts as a highly potent inhibitor of Aurora kinases. nih.govacs.org This particular derivative demonstrated not only strong inhibition of its primary targets but also activity against other kinases implicated in cancer, presenting a favorable profile for an anti-tumor agent. nih.govacs.org The development of this compound was based on its potent enzymatic and anti-proliferative activities, alongside favorable pharmacokinetic properties observed in preclinical studies. nih.govacs.org
Further research has also explored the synthesis of various 3-aminopyrazole (B16455) compounds, including a series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles, to evaluate their anti-proliferative effects against different tumor cell lines. nih.gov Molecular docking experiments have suggested that these compounds can establish a similar interaction mode with the ATP binding site of Aurora-A kinase as other known inhibitors. nih.gov
The general strategy in these SAR studies involves modifying specific positions on the tetrahydropyrrolo[3,4-c]pyrazole ring system to improve interactions with the amino acid residues lining the ATP-binding pocket of the target kinase. These modifications are designed to enhance binding affinity and, consequently, inhibitory potency.
Below are interactive tables summarizing the inhibitory activities of selected this compound derivatives against various protein kinases.
Table 1: Inhibitory Activity of Selected this compound Derivatives Against Aurora Kinases
| Compound | Target Kinase | IC50 (nM) |
| 9d | Aurora A | <10 |
| 9d | Aurora B | <10 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Broader Kinase Inhibition Profile of Compound 9d
| Target Kinase | IC50 (nM) |
| Aurora A | <10 |
| Aurora B | <10 |
| Other Anticancer Kinase Targets | Low nanomolar range |
This table illustrates the multi-kinase inhibitory potential of compound 9d.
Molecular Mechanisms and Biological Interactions of 1,4,5,6 Tetrahydropyrrolo 3,4 C Pyrazole Derivatives
Enzyme Inhibition Studies
Derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) core have been extensively investigated as inhibitors of several protein kinases, demonstrating significant potential in oncology and other therapeutic areas.
Aurora Kinase Inhibition
The this compound bicycle was designed as a versatile scaffold to target the ATP-binding pocket of protein kinases, leading to the identification of a novel series of Aurora kinase inhibitors. Current time information in Singapore. Aurora kinases are crucial regulators of mitosis, and their overexpression is common in many cancers, making them attractive targets for anticancer therapy. researchgate.net
Optimization of 5-phenylacetyl derivatives of this scaffold led to the identification of potent inhibitors of Aurora kinases. nih.gov One of the most significant compounds from this class is PHA-680632, which was identified through the combinatorial expansion of the scaffold. aacrjournals.org PHA-680632 is a potent, ATP-competitive inhibitor of all three Aurora kinase isoforms. aacrjournals.orgaacrjournals.org In biochemical assays, it demonstrated IC50 values of 27 nM for Aurora-A, 135 nM for Aurora-B, and 120 nM for Aurora-C. aacrjournals.orgaacrjournals.orgnih.govselleckchem.com This compound exhibits potent antiproliferative activity across a wide array of cancer cell lines, with IC50 values in the range of 0.06 to 7.15 µM. aacrjournals.orgaacrjournals.org Mechanistically, inhibition of Aurora kinases by PHA-680632 leads to defects in cell division, such as failed cytokinesis, resulting in the formation of polyploid cells. aacrjournals.orgmedchemexpress.com A key biomarker for the activity of this class of inhibitors is the reduction of Aurora B-mediated phosphorylation of histone H3 on serine 10. aacrjournals.orgaacrjournals.org
Further optimization of the 5-phenylacetyl series yielded compound 9d, which is not only a potent Aurora kinase inhibitor but also shows low nanomolar potency against other anticancer kinase targets. nih.gov The success of these compounds has established the this compound scaffold as a key pharmacophore for developing Aurora kinase inhibitors. nih.gov
Table 1: Inhibitory Activity of PHA-680632 Against Aurora Kinases
| Target Kinase | IC50 (nM) |
|---|---|
| Aurora-A | 27 |
| Aurora-B | 135 |
| Aurora-C | 120 |
Glycogen (B147801) Synthase Kinase-3β (GSK3β) Modulation
The pyrrolo[3,4-c]pyrazole scaffold has also been successfully utilized to develop potent and highly selective inhibitors of Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase implicated in numerous cellular processes and a recognized drug target for neurological disorders. nih.govrsc.org A library of pyrrolo[3,4-c]pyrazole inhibitors, originally developed against the T. brucei version of the enzyme, was profiled against a wide panel of human kinases using a kinobead-based chemoproteomics approach. nih.govrsc.org
This comprehensive screening allowed for a detailed analysis of the structure-activity relationships (SAR) across the human kinome. nih.gov The study identified a novel and exceptionally selective human GSK3 inhibitor from this class. nih.govrsc.org This lead compound, which features a 2-chloroaniline-substituted squaric acid amide pharmacophore, demonstrated a low nanomolar potency against purified GSK3 with an IC50 of 2.8 nM. nih.govrsc.org The high selectivity of this compound is a significant advancement, as many GSK3 inhibitors suffer from off-target effects due to the conserved nature of the ATP-binding site across the kinome. broadinstitute.org The identification of this highly selective inhibitor provides a valuable chemical probe for studying the specific roles of GSK3 in cell signaling and as a promising lead for further drug development. nih.govrsc.org
Table 2: Potency of a Lead Pyrrolo[3,4-c]pyrazole Derivative Against GSK3
| Compound | Target | IC50 (nM) |
|---|---|---|
| 2-chloroaniline-squaramide derivative | GSK3 | 2.8 |
Cyclin-Dependent Kinase 5 (CDK5) Interactions
While the initial development of the 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold focused on Aurora kinase inhibition, subsequent research demonstrated its utility in targeting other kinase families, notably the Cyclin-Dependent Kinases (CDKs). nih.govcgl.org.cn Although the prompt specifically mentions CDK5, the available research on this scaffold has primarily focused on the inhibition of CDK2.
CDK2, particularly in complex with cyclin A or E, is a key regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. acs.orgacs.org Researchers have described the synthesis and expansion of 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as a new class of CDK2/cyclin A-E inhibitors. nih.govcgl.org.cn Through a solution-phase protocol amenable to rapid parallel synthesis, compounds were developed that exhibit nanomolar activity in biochemical assays. nih.govcgl.org.cn These potent inhibitors were shown to effectively block CDK2-mediated tumor cell proliferation, highlighting their therapeutic potential. nih.govcgl.org.cn Further lead optimization of a related 3-aminopyrazole (B16455) series led to compound 13, which inhibited CDK2/cyclin A with a Ki of 31 nM and showed submicromolar IC50 values against various tumor cell lines. acs.org This work underscores the adaptability of the core pyrazole-based scaffold for targeting different members of the CDK family.
Glycine Transporter 1 (GlyT1) Inhibition
Based on the conducted searches, no scientific literature was found that specifically describes the investigation or development of this compound derivatives as inhibitors of the Glycine Transporter 1 (GlyT1).
Receptor Ligand Interactions
Beyond enzyme inhibition, the tetrahydropyrrolo[3,4-c]pyrazole scaffold has been explored for its potential to interact with receptors in the central nervous system.
Sigma-1 Receptor (S1R) Ligand Design and Binding Site Analysis
The Sigma-1 Receptor (S1R) is an endoplasmic reticulum-resident transmembrane protein that is an established therapeutic target for various neurodegenerative and neuropsychiatric disorders. nih.govresearchgate.net A series of compounds based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold have been designed and synthesized as S1R ligands with a focus on optimizing affinity and minimizing off-target effects. nih.govresearchgate.net
Through radioligand binding assays, these derivatives were assessed for their affinity to both the Sigma-1 and Sigma-2 receptors. nih.govresearchgate.net Structure-activity relationship studies revealed that modifications on the pyrrolidine (B122466) nitrogen were critical for receptor interaction. nih.govresearchgate.net Molecular modeling and binding analysis suggest that the protonated nitrogen atom within the fused ring system likely forms a key ionic interaction with the glutamate (B1630785) 172 (Glu172) residue located within the S1R binding site. nih.govresearchgate.net
One notable derivative, compound 19 (also known as AD417), which incorporates a benzyl (B1604629) group and an amide substituent, displayed a significant binding affinity for S1R with a Ki value of 75 nM. nih.govresearchgate.net This compound also demonstrated a 6-fold selectivity over the Sigma-2 receptor. nih.govresearchgate.net These findings highlight the importance of nitrogen accessibility and structural flexibility in optimizing S1R ligand interactions and establish the tetrahydropyrrolo[3,4-c]pyrazole scaffold as a promising foundation for developing novel S1R-targeted therapeutics. nih.govresearchgate.net
Table 3: Binding Affinity of a Tetrahydropyrrolo[3,4-c]pyrazole Derivative for Sigma Receptors
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (S2R/S1R) |
|---|---|---|---|
| AD417 (Compound 19) | Sigma-1 (S1R) | 75 | 6-fold |
| Sigma-2 (S2R) | >450 |
Sigma-2 Receptor (S2R) Binding Affinity and Selectivity Considerations
The sigma-2 receptor (S2R), now identified as Transmembrane Protein 97 (TMEM97), is a significant target in medicinal chemistry, particularly in oncology, as it is highly expressed in proliferating cancer cells. uniprot.org Derivatives of the this compound scaffold have been investigated for their interaction with sigma receptors. Research into this scaffold has revealed that specific substitutions can modulate binding affinity and selectivity between the sigma-1 (S1R) and sigma-2 (S2R) subtypes. researchgate.netnih.gov
In one study, a series of these compounds were primarily designed as S1R ligands, but their affinity for S2R was also assessed to determine selectivity. researchgate.net Modifications on the pyrrolidine nitrogen were found to be critical for receptor interaction. researchgate.netnih.gov For instance, compound 19 (AD417) , which features a benzyl group and an amide substituent, demonstrated a notable S1R affinity (Kᵢ = 75 nM) with a 6-fold selectivity over the S2R. researchgate.netnih.gov This indicates a measurable, albeit lower, affinity for the S2R. The selectivity is a key consideration, as differential effects are associated with the modulation of each receptor subtype. The data suggests that while the primary affinity of this particular series was for S1R, the this compound core can be accommodated by the S2R binding site, opening possibilities for future optimization to enhance S2R affinity and selectivity. researchgate.net
| Compound | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R Kᵢ / S1R Kᵢ) |
|---|---|---|---|
| 19 (AD417) | 75 | >450 | ~6-fold for S1R |
G-Protein Coupled Receptor 119 (GPR119) Agonism and Related Pharmacophoric Elements
The G-protein coupled receptor 119 (GPR119) has emerged as an attractive target for the treatment of type 2 diabetes. nih.gov The this compound scaffold has been successfully utilized to develop potent GPR119 agonists. nih.gov The design strategy involved the conformational restriction of a more flexible pyrazole-based lead compound, while preserving the spatial orientation of key pharmacophoric elements essential for receptor activation. nih.gov
Two critical pharmacophoric features were identified for potent GPR119 agonism in this series: a piperidine-carbamate moiety and an aryl sulfone group. nih.gov By transitioning the core from a simple pyrazole (B372694) to the more rigid bicyclic this compound system, researchers were able to optimize the presentation of these elements to the receptor's binding pocket. This structural modification led to the identification of compounds that function as full agonists of the human GPR119 receptor. nih.gov General pharmacophore models for GPR119 agonists often consist of features like hydrogen bond acceptors and hydrophobic regions, which are consistent with the chemical nature of the piperidine-carbamate and aryl sulfone groups. nih.govnih.gov The successful application of the tetrahydropyrrolo[3,4-c]pyrazole scaffold demonstrates its utility as a rigid core to effectively orient key functional groups for optimal receptor interaction and agonistic activity. nih.gov
| Scaffold | Key Pharmacophoric Elements | Observed Activity |
|---|---|---|
| This compound | Piperidine-carbamate, Aryl sulfone | Full Agonism at human GPR119 |
In Vitro Antiproliferative Activities in Cancer Cell Lines
Efficacy against Human Colon Carcinoma (HCT-116)
Derivatives of the this compound scaffold have demonstrated significant antiproliferative activity against the human colon carcinoma cell line, HCT-116. nih.govnih.gov In a study focused on the development of Aurora kinase inhibitors, a series of 24 compounds based on this scaffold were synthesized and evaluated for their cytotoxic effects. nih.gov Several of these derivatives showed potent activity against HCT-116 cells. nih.gov
Further optimization of a series of 5-phenylacetyl this compound derivatives led to the identification of compound 9d . nih.govresearchgate.net This compound proved to be a potent inhibitor of Aurora kinases and exhibited high antiproliferative activity against HCT-116 cells, with reported IC₅₀ values in the low nanomolar range. nih.govresearchgate.net The efficacy of these compounds in a colon cancer cell line highlights the potential of this heterocyclic system as a core structure for the development of novel antineoplastic agents. nih.govnih.govnih.gov
| Compound Series | Target Cell Line | Reported Activity |
|---|---|---|
| 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles (e.g., 9d) | HCT-116 | High antiproliferative activity |
| 3-aminopyrazole based 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles | HCT-116 | Ideal anti-proliferative activities in vitro |
Broad Spectrum Antiproliferative Effects on Diverse Cancer Cell Lines
The anticancer activity of this compound derivatives is not limited to colon cancer cells. Research has shown that these compounds possess a broad spectrum of antiproliferative effects against a variety of human cancer cell lines. nih.govnih.gov
A study investigating 3-aminopyrazole derivatives based on this scaffold tested their efficacy against a panel of tumor cell lines that included HCT-116 (colon carcinoma), A549 (lung carcinoma), and A2780 (ovarian carcinoma). nih.gov Several compounds from this series were found to have promising anti-proliferative activities across these distinct cancer types. nih.gov Furthermore, the optimized Aurora kinase inhibitor, compound 9d , was noted for its high antiproliferative activity on different cancer cell lines beyond just HCT-116. nih.govresearchgate.net This broad-spectrum activity suggests that the mechanism of action, such as the inhibition of essential cell cycle regulators like Aurora kinases, affects a fundamental process common to many types of cancer, making the this compound scaffold a versatile platform for developing widely applicable anticancer agents. nih.govnih.gov
| Compound Series/Derivative | Tested Cancer Cell Lines | Outcome |
|---|---|---|
| 3-aminopyrazole based 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles | HCT-116 (Colon), A549 (Lung), A2780 (Ovarian) | Demonstrated anti-proliferative activity |
| Compound 9d | Multiple different cancer cell lines | High antiproliferative activity |
Computational Chemistry and Theoretical Investigations of 1,4,5,6 Tetrahydropyrrolo 3,4 C Pyrazole
Molecular Docking Simulations for Ligand-Target Interaction Mode Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) derivatives, docking simulations have been instrumental in elucidating their binding modes within the active sites of various protein targets, particularly kinases and receptors.
Researchers have utilized docking experiments to understand the interaction of these compounds with targets such as Aurora kinases, cyclin-dependent kinases (CDKs), and the sigma-1 receptor (S1R). nih.govnih.govnih.gov For instance, docking studies on novel 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives were performed to explore their interaction with cyclin-dependent kinase 5 (CDK5) and glycogen (B147801) synthase kinase-3β (GSK3β). nih.gov Similarly, docking experiments with pyrazolo[3,4-b]pyridines, which share a related bicyclic core, showed a similar interaction mode with Aurora-A kinase as known inhibitors like PHA739358. nih.gov
In a study focused on S1R ligands, molecular docking was used to investigate how derivatives of the tetrahydropyrrolo[3,4-c]pyrazole scaffold bind within the receptor's pocket. nih.govresearchgate.net These simulations suggested that the protonated pyrrolidine (B122466) nitrogen of the ligand likely forms a key interaction with the glutamic acid residue Glu172 in the S1R binding site. nih.gov The results from these simulations help rationalize the structure-activity relationships (SAR) observed in biological assays and guide the design of new analogs with improved affinity. nih.gov The general approach often involves validating the docking protocol by redocking a co-crystallized ligand into the active site to ensure the method can reliably reproduce the experimental binding mode. nih.gov
| Target Protein | Key Interacting Residues | Derivative Series | Reference |
| Sigma-1 Receptor (S1R) | Glu172 | Tetrahydropyrrolo[3,4-c]pyrazole-based ligands | nih.gov |
| Aurora-A Kinase | Not specified | Pyrazolo[3,4-b]pyridines (related scaffold) | nih.gov |
| CDK5 / GSK3β | Not specified | 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles | nih.gov |
Quantum Chemical Calculations for Electronic Properties and Tautomeric Stability
Quantum chemical calculations are employed to investigate the fundamental electronic properties of molecules, such as orbital energies, charge distributions, and molecular reactivity. These methods are also vital for assessing the relative stability of different tautomeric forms of a molecule, which is particularly relevant for heterocyclic systems like pyrazoles.
For pyrazole (B372694) derivatives, tautomerism is a key consideration, as different forms can exhibit distinct biological activities and physicochemical properties. researchgate.net Theoretical studies, often using Density Functional Theory (DFT) methods like B3LYP, can predict the relative stability of tautomers. researchgate.netresearchgate.net For example, in 3(5)-aminopyrazoles, calculations have shown that the 3-amino tautomer is generally more stable than the 5-amino form, though this can be heavily influenced by the nature and position of substituents. researchgate.net Electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer. researchgate.net
While specific quantum chemical studies on the electronic properties of the parent this compound are not extensively detailed in the provided context, the principles from studies on related pyrazole derivatives are directly applicable. superfri.org Such calculations can determine the molecule's electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and dipole moment, which are critical for understanding its reactivity and interaction with biological macromolecules. The stability of the pyrazole ring itself, conferred by its aromaticity, is a defining feature that makes it a stable core for drug design. researchgate.netmdpi.com
| Computational Method | Property Investigated | General Finding for Pyrazole Scaffolds | Reference |
| DFT (B3LYP) / MP2 | Tautomeric Stability | Relative stability is highly dependent on substituents. | researchgate.net |
| DFT (B3LYP) | Tautomeric Stability | 3-amino tautomer is often more stable than the 5-amino tautomer. | researchgate.net |
| G4MP2 / G4 | Enthalpy of Formation | Used to study properties of high-energy pyrazole derivatives. | superfri.org |
In Silico Screening and Predictive Modeling for Activity and Target Identification
In silico screening involves computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, along with predictive modeling, helps to prioritize compounds for synthesis and biological testing, thereby saving time and resources.
The this compound scaffold has been identified as a privileged structure for targeting protein kinases. nih.govnih.gov Virtual screening campaigns and the development of 3D-QSAR (Quantitative Structure-Activity Relationship) models can be used to explore the chemical space around this core. 3D-QSAR models, for instance, can correlate the three-dimensional properties of molecules with their biological activity, providing a predictive tool for designing more potent inhibitors. nih.gov
While specific large-scale in silico screening campaigns for the this compound core are not detailed in the search results, the general methodology is widely applied to pyrazole-containing libraries. Such studies typically involve docking entire compound libraries into the active site of a target protein to identify potential hits based on docking scores and binding interactions. researchgate.netresearchgate.net These initial hits can then be subjected to more rigorous computational analysis, such as molecular dynamics simulations, before being selected for experimental validation. nih.govsemanticscholar.org The identification of this compound derivatives as potent Aurora and CDK inhibitors likely stemmed from such screening and optimization efforts. nih.govnih.gov
| Screening/Modeling Technique | Application | Potential Outcome | General Reference |
| Molecular Docking | Virtual screening of compound libraries | Identification of initial "hit" compounds for a specific target. | researchgate.net |
| 3D-QSAR | Study of structure-activity relationships | Development of predictive models to guide the design of more active compounds. | nih.gov |
Ligand Structure Preparation and Conformation Optimization for Modeling Studies
Accurate preparation of the ligand's three-dimensional structure is a critical prerequisite for any meaningful molecular modeling study, including docking and molecular dynamics. This process ensures that the ligand conformation used in the simulation is energetically favorable and relevant.
The standard procedure begins with generating a 2D or 3D structure of the this compound derivative. researchgate.net This is followed by an energy minimization or geometry optimization step using computational methods. For instance, in a study on S1R ligands, the 3D conformations of tetrahydropyrrolo[3,4-c]pyrazole derivatives were optimized using the PM6-D3H4 Hamiltonian. researchgate.net This step refines the bond lengths, angles, and dihedral angles to find a low-energy conformation.
An important consideration during ligand preparation is the assignment of the correct protonation state at a given physiological pH (typically 7.4). researchgate.net For the tetrahydropyrrolo[3,4-c]pyrazole scaffold, the basicity of the pyrrolidine nitrogen is a key factor. The presence of the fused pyrazole ring significantly lowers the pKa of this nitrogen. researchgate.net Computational tools can be used to predict these pKa values and thus determine whether the nitrogen atom should be protonated in the simulation, which is crucial for accurately modeling electrostatic interactions like the one observed with Glu172 in the S1R. nih.govresearchgate.net
| Preparation Step | Method/Tool | Purpose | Reference |
| 3D Structure Generation | Marvin Sketch | Create the initial 3D coordinates of the molecule. | researchgate.net |
| Conformation Optimization | PM6-D3H4 Hamiltonian (MOPAC) | Minimize the energy of the structure to find a stable conformation. | researchgate.net |
| Protonation State Assignment | pKa Calculation (Marvin Sketch) | Determine the correct charge state of ionizable groups at physiological pH. | researchgate.net |
Future Prospects and Research Trajectories for 1,4,5,6 Tetrahydropyrrolo 3,4 C Pyrazole Research
Exploration of Novel Functionalization Pathways for Enhanced Molecular Diversity and Bioactivity
Future research will undoubtedly delve into more extensive functionalization of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) core to generate a wider array of derivatives with diverse biological activities. The existing literature demonstrates that modifications at the 2-, 3-, and 5-positions of the bicyclic system can significantly influence potency and selectivity. docksci.com For instance, the introduction of amides, ureas, carbamates, and sulfonamides at the 5-position has yielded potent inhibitors of N-type calcium channels. docksci.com
Further exploration of novel substituents and functionalization strategies is anticipated. This could involve the use of modern synthetic methodologies to introduce previously unexplored chemical motifs. The goal is to create libraries of compounds with greater structural diversity, which can then be screened against a broader range of biological targets. For example, a series of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have been synthesized and shown to possess considerable in vitro anticancer activity. nih.gov The most active compound from this series, 11a, was found to be significantly more potent than the reference compound (R)-roscovitine against several human cancer cell lines. nih.gov
| Compound | Target | Activity | Source |
| 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives | Anticancer | Considerable in vitro activity against human cancer cell lines | nih.gov |
| Compound 11a | Anticancer | 4- to 28-fold more potent than (R)-roscovitine against six human cancer cell lines | nih.gov |
| 5-phenylacetyl this compound derivatives | Aurora Kinase Inhibition | Led to the identification of a potent inhibitor with a favorable antitumor kinase inhibition profile | acs.orgnih.gov |
The exploration of diverse substituents is crucial for improving properties such as solubility and metabolic stability, which are often challenges in drug development. docksci.com For example, the incorporation of basic groups like pyridyl has been attempted to enhance solubility. docksci.com
Development of Advanced Synthetic Methodologies for Precise Stereocontrol in Complex Derivatives
The development of more sophisticated and efficient synthetic routes for this compound derivatives is a critical future direction. While methods like the 3+2 dipolar cycloaddition reaction have been employed for the synthesis of the core structure, there is a need for methodologies that allow for greater control over the stereochemistry of the final compounds. docksci.com The chirality of drug molecules can have a profound impact on their biological activity, and the ability to selectively synthesize specific stereoisomers is highly desirable.
Future synthetic efforts will likely focus on asymmetric synthesis and catalysis to produce enantiomerically pure derivatives. This will enable a more precise investigation of the structure-activity relationships and the identification of the most active stereoisomer. The development of robust and scalable synthetic strategies will also be essential for the eventual translation of promising lead compounds into clinical candidates. The enantioselective synthesis of functionalized dihydropyrano[2,3-c]pyrazoles, a related class of compounds, has been achieved with high enantioselectivity, suggesting that similar approaches could be applied to the this compound system. rsc.org
Deepening Mechanistic Understanding of Biological Activities at a Molecular Level
A deeper understanding of how this compound derivatives interact with their biological targets at the molecular level is paramount for rational drug design. While these compounds are known to inhibit targets such as Aurora kinases and N-type calcium channels, the precise binding modes and the key molecular interactions are not fully elucidated for all derivatives. acs.orgdocksci.comnih.gov
Future research should employ a combination of experimental techniques, such as X-ray crystallography and cryo-electron microscopy, along with computational methods like molecular docking and molecular dynamics simulations. nih.govnih.gov These approaches can provide detailed insights into the binding pockets of the target proteins and how the ligands orient themselves within these pockets. For instance, docking experiments have been used to evaluate the interaction mode of a 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative with cyclin-dependent kinase 5 (CDK5) and glycogen (B147801) synthase kinase-3β (GSK3β). nih.gov Such studies can reveal crucial information about the hydrogen bonds, hydrophobic interactions, and other forces that govern ligand binding, which can then be used to guide the design of new derivatives with improved affinity and selectivity.
Strategic Design for Improved Receptor Selectivity and Potency with Minimized Off-Target Interactions
A major focus of future research will be the strategic design of this compound derivatives with enhanced potency and selectivity for their intended biological targets, while minimizing interactions with off-target proteins that can lead to undesirable side effects. For example, in the development of sigma-1 receptor (S1R) ligands, modifications to the pyrrolidine (B122466) nitrogen were found to be crucial for enhancing receptor interaction. researchgate.netnih.gov Compound 19 (AD417), with a benzyl (B1604629) group and an amide substituent, demonstrated notable S1R affinity (Ki = 75 nM) and a 6-fold selectivity over the sigma-2 receptor (S2R). researchgate.netnih.gov
A critical aspect of minimizing off-target effects is addressing potential cardiotoxicity, often associated with the inhibition of the hERG potassium ion channel. researchgate.netnih.gov Encouragingly, compound 19 showed a safer profile with a hERG IC50 of 5.8 µM, which is significantly higher than that of known cardiotoxic compounds like verapamil (B1683045) and haloperidol. researchgate.netnih.gov This highlights the potential for designing safer therapeutics based on this scaffold.
| Compound | Target | Affinity (Ki) | Selectivity | hERG IC50 | Source |
| 19 (AD417) | Sigma-1 Receptor (S1R) | 75 nM | 6-fold over S2R | 5.8 µM | researchgate.netnih.gov |
Future design strategies will likely involve a structure-based approach, leveraging the growing understanding of the target structures to design ligands that fit optimally into the desired binding site while avoiding interactions with the binding sites of off-target proteins.
Application in Chemical Biology Tools and Probe Development for Target Validation
The development of potent and selective this compound-based ligands opens up opportunities for their use as chemical biology tools. These compounds can be modified to create chemical probes that can be used to study the biological function of their target proteins in a cellular or in vivo context. For example, a highly selective inhibitor can be used to validate a particular protein as a drug target by observing the phenotypic effects of its inhibition.
Future research could focus on the development of such probes by, for example, attaching fluorescent tags or affinity labels to the this compound scaffold. These probes could then be used in a variety of applications, including cellular imaging, affinity chromatography for identifying binding partners, and in vivo target engagement studies. The versatility of the this compound scaffold makes it an excellent starting point for the development of a diverse toolbox of chemical probes for a range of biological targets. researchgate.net
Q & A
Q. What are the key synthetic routes for 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole and its derivatives?
The synthesis typically involves multi-step organic reactions. A common approach includes cyclocondensation of acyl tetronic or tetramic acids with hydrazine derivatives to form the pyrrolopyrazole core . For methyl-substituted analogs, alkylation or reductive amination steps are employed to introduce substituents while preserving the bicyclic structure. Optimization of reaction conditions (e.g., solvent, temperature) is critical to enhance yield and purity, as side reactions can lead to ring-opening or undesired byproducts .
Q. How is the structural characterization of this compound performed?
X-ray crystallography using programs like SHELXL or SHELXTL is the gold standard for resolving the 3D structure, particularly for verifying stereochemistry and hydrogen-bonding networks . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming proton environments and connectivity, especially in distinguishing between tautomeric forms . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for this scaffold?
The compound exhibits dual functionality:
- Kinase inhibition : Low nanomolar potency against Aurora kinases (critical in cancer cell proliferation) due to its nitrogen-rich core, which mimics ATP-binding motifs .
- Antimicrobial activity : Tetra-substituted derivatives show efficacy against E. coli, S. aureus, and C. albicans, likely via membrane disruption or enzyme inhibition . Initial assays should include kinase inhibition (e.g., ADP-Glo™) and microbial growth inhibition (MIC determination) .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for Aurora kinases over off-target kinases?
Structure-activity relationship (SAR) studies reveal that:
- Substitution at position 3 : Trifluoromethyl groups improve lipophilicity and target binding .
- Methylation at position 1 : Reduces metabolic instability while maintaining potency . Computational docking (e.g., AutoDock Vina) paired with mutational analysis of kinase domains can identify critical binding residues. For example, replacing phenylacetyl groups at position 5 with bulkier substituents minimizes off-target interactions .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
Discrepancies between X-ray (solid-state) and NMR (solution) data often arise from conformational flexibility. To address this:
Q. How do trifluoromethyl-substituted analogs compare to non-fluorinated derivatives in pharmacokinetic studies?
Trifluoromethyl groups enhance metabolic stability and blood-brain barrier penetration but may increase cytotoxicity. Comparative studies should include:
- In vitro assays : Microsomal stability tests (human liver microsomes) and CYP450 inhibition profiling .
- In vivo models : Pharmacokinetic parameters (AUC, Cmax) in rodent models, with LC-MS/MS quantification . Fluorinated analogs generally show longer half-lives but require toxicity screening (e.g., Ames test) .
Q. What methodological challenges arise in synthesizing enantiomerically pure derivatives?
Chirality at position 6 (e.g., (S)-3,6-dimethyl analogs) introduces complexity:
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions improve enantiomeric excess (ee) .
- Resolution techniques : Chiral HPLC (e.g., CHIRALPAK® columns) or enzymatic resolution (lipases) can separate enantiomers . Absolute configuration is confirmed via circular dichroism (CD) or anomalous X-ray scattering .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
